molecular formula C15H14N2O B14272404 2-Propen-1-one, 1,3-bis(3-aminophenyl)- CAS No. 151678-34-1

2-Propen-1-one, 1,3-bis(3-aminophenyl)-

Cat. No.: B14272404
CAS No.: 151678-34-1
M. Wt: 238.28 g/mol
InChI Key: AOKSIVVSCQOMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Propen-1-one, 1,3-bis(3-aminophenyl)- typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and 2-aminoacetophenone under basic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

2-Propen-1-one, 1,3-bis(3-aminophenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

2-Propen-1-one, 1,3-bis(3-aminophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1,3-bis(3-aminophenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2-Propen-1-one, 1,3-bis(3-aminophenyl)- can be compared with other similar compounds such as:

2-Propen-1-one, 1,3-bis(3-aminophenyl)- stands out due to its unique substitution pattern and the presence of amino groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

1,3-bis(3-aminophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKSIVVSCQOMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338353
Record name 2-Propen-1-one, 1,3-bis(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151678-34-1
Record name 2-Propen-1-one, 1,3-bis(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.